molecular formula C10H8N2O2 B186326 3,6-Dimethoxyphthalonitrile CAS No. 40904-87-8

3,6-Dimethoxyphthalonitrile

Cat. No.: B186326
CAS No.: 40904-87-8
M. Wt: 188.18 g/mol
InChI Key: RBECBXIJJTWGFS-UHFFFAOYSA-N
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Description

3,6-Dimethoxyphthalonitrile is an organic compound with the chemical formula C10H8N2O2. It is characterized by its white to light yellow crystalline solid form and a distinct aromatic odor. This compound is stable at room temperature and has a wide range of applications in organic synthesis, particularly in the production of fluorescent materials, optoelectronic functional materials, and dye intermediates .

Preparation Methods

The synthesis of 3,6-Dimethoxyphthalonitrile typically involves multiple steps starting from phenol and trichloromethane. The process includes chlorination, acylation, and base treatment reactions. Here is a general outline of the synthetic route:

In industrial production, the process is optimized for higher yields and purity, often involving precise control of reaction conditions such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

3,6-Dimethoxyphthalonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form 3,6-Dimethoxyphthalic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,6-Dimethoxyphthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Dimethoxyphthalonitrile is primarily related to its chemical reactivity. It acts as a versatile intermediate in various organic reactions, facilitating the formation of complex molecular structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in the synthesis of phthalonitrile resins, it undergoes polymerization to form a densely cross-linked network that imparts high thermal and mechanical stability .

Comparison with Similar Compounds

3,6-Dimethoxyphthalonitrile can be compared with other phthalonitrile derivatives such as:

  • 3,4-Dimethoxyphthalonitrile
  • 3,5-Dimethoxyphthalonitrile
  • 4,5-Dimethoxyphthalonitrile

These compounds share similar structural features but differ in the position of the methoxy groups on the aromatic ring. The unique positioning of the methoxy groups in this compound contributes to its distinct reactivity and applications. For instance, the 3,6-positions allow for specific interactions in polymerization reactions, making it particularly suitable for the synthesis of high-performance resins .

Properties

IUPAC Name

3,6-dimethoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-13-9-3-4-10(14-2)8(6-12)7(9)5-11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBECBXIJJTWGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326846
Record name 3,6-dimethoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40904-87-8
Record name 3,6-dimethoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 17.1 g. of 2,3-dicyanohydroquinone, 143.5 g. of methyl iodide and 43.5 g. of potassium carbonate is stirred in dimethylformide for approximately 20 hours. The mixture is then treated with 1 liter of water and filtered. The precipitate is washed with water and methanol and dried to yield 3,6-dimethoxyphthalonitrile. The nitrile is then slurried in 150 ml. of sodium hydroxide and heated at 115° C. for approximately seven hours. The resulting solution is cooled, filtered and acidified with hydrochloric acid to precipitate 3,6-dimethoxyphthalic acid. The acid is refluxed in 150 ml. of acetic anhydride for 15 hours and then cooled to room temperature. The resulting crystals are filtered and washed with ether to yield 3,6-dimethoxyphthalic anhydride having a melting point of 265°-268° C.
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Synthesis routes and methods II

Procedure details

Dimethyl sulfate (15 mL, 0.16 mol) and anhydrous potassium carbonate (24 g, 0.17 mol) are added to a solution of 2,3-dicyanohydroquinone (3.0 g, 0.019 mol) in 100 mL 2-butanone. The reaction mixture is refluxed for 18 hr. under a stream of argon, cooled to room temperature and the resulting solid is collected by filtration. The residue is added to water (100 ml) to dissolve the potassium carbonate and the resulting insoluble material is collected by filtration and dried under vacuum to yield 3.10 g (88%), m.p. 276-280° C., 1H NMR (DMSO-d6) in ppm, δ=7.63 (s, 2 H), 3.93 (s, 6 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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